![molecular formula C22H19N3O2S B2389527 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893955-37-8](/img/structure/B2389527.png)
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C22H23N3OS . It is a complex organic molecule that contains several functional groups, including a carboxamide, a pyrazole, a thiophene, and a benzofuran .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of the pyrazole, thiophene, and benzofuran rings contribute to the compound’s rigidity and shape, while the carboxamide group may participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, while the pyrazole ring might participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxamide group could enhance its solubility in polar solvents, while the aromatic rings might contribute to its stability .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study focused on the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel compounds, including analogs with structures related to the specified chemical, showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to explore their potential as antibacterial agents, indicating the interest in developing new therapeutic options based on such molecular frameworks (Palkar et al., 2017).
Antimicrobial Screening
Another study synthesized innovative derivatives featuring benzofuran moieties for in-vitro antibacterial activity testing against pathogenic microorganisms. This research aimed at identifying new antibacterial agents, showcasing the application of such compounds in combating bacterial infections (Idrees et al., 2019).
Novel Syntheses and Biological Evaluation
Research into the synthesis of pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties demonstrated moderate inhibitors of tumor cell lines. This study underscores the potential use of these compounds in anticancer research, highlighting their utility in developing new cancer therapies (Popsavin et al., 2002).
Molecular Interaction Studies
Investigations into the molecular interactions of compounds structurally related to the queried chemical with specific receptors have been conducted. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its binding interaction with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity. Such studies are crucial for drug development and understanding the molecular basis of drug-receptor interactions (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13-7-8-18(14(2)9-13)25-21(16-11-28-12-17(16)24-25)23-22(26)20-10-15-5-3-4-6-19(15)27-20/h3-10H,11-12H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCBGGSKRWJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
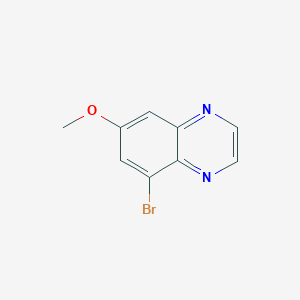

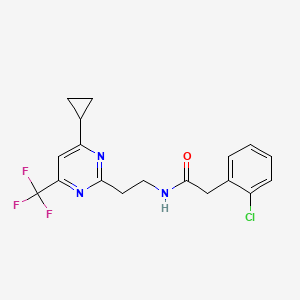
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)
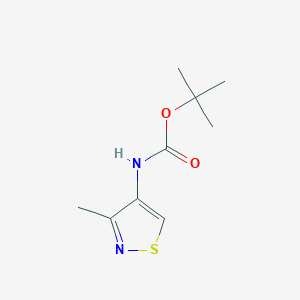
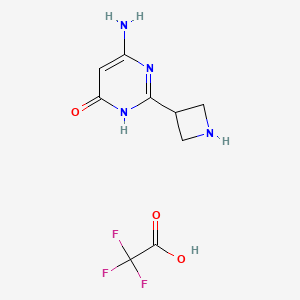

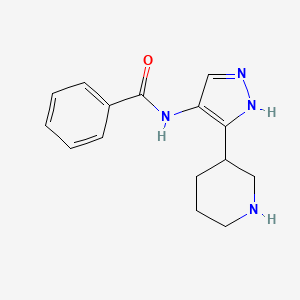
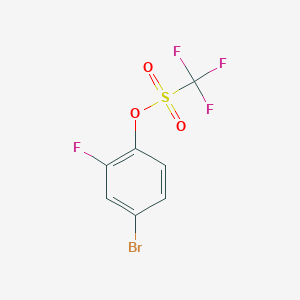
![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)